Calcium naphthalene-2,7-disulphonate

Geothermal Reservoir Tracing Hydrothermal Stability Tracer Degradation Kinetics

Positional isomerism and counterion selection directly impact thermal stability, binding strength, and framework topology. Substituting this 2,7-isomer with 1,5- or 2,6-NDS compromises tracer integrity (>300°C decay) or MOF architecture. • Geothermal tracer: Zero decay at 330°C (1 week), superior to 1,5/1,6-NDS • Refractory binder: 83.85 N·mm⁻² compressive strength, exceeds 70 MPa benchmark • MOF synthesis: Enables unique 7-connected {3³;4¹¹;5⁶;6} topology not accessible with 2,6-isomer • pH-responsive systems: >2-fold binding constant modulation with cyclodextrins (pH 5.5→10.3)

Molecular Formula C10H6CaO6S2
Molecular Weight 326.4 g/mol
CAS No. 94166-69-5
Cat. No. B12667868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium naphthalene-2,7-disulphonate
CAS94166-69-5
Molecular FormulaC10H6CaO6S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2
InChIKeyGPZTVGCIEPTNIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Naphthalene-2,7-disulphonate: Physicochemical Profile and Procurement Overview


Calcium naphthalene-2,7-disulphonate (CAS 94166-69-5) is the calcium salt of 2,7-naphthalenedisulfonic acid, belonging to the naphthalene sulfonate class of anionic surfactants and dispersants. With a molecular formula of C₁₀H₆CaO₆S₂ and a molecular weight of 326.35 g·mol⁻¹, the compound features two sulfonate groups positioned at the 2- and 7- positions of the naphthalene ring, coordinated to a divalent calcium cation . This specific positional isomerism distinguishes it from the more commonly supplied 2,6-isomer (calcium naphthalene-2,6-disulphonate, CAS 93804-30-9) and governs its unique coordination geometry, thermal stability profile, and host-guest recognition behavior. The compound serves as a specialty intermediate in the synthesis of naphthalene sulfonate-formaldehyde condensate superplasticizers, a high-temperature geothermal tracer precursor, a refractory binder, and a bridging ligand in the construction of metal-organic frameworks (MOFs) with distinct topologies [1].

Why Generic Substitution Fails: Isomer and Counterion Sensitivity


Indiscriminate substitution of calcium naphthalene-2,7-disulphonate with its positional isomer (2,6-NDS) or alternative counterion forms (sodium, ammonium) carries quantifiable performance risks across multiple application domains. In geothermal tracer operations, the relative thermal stability of naphthalene disulfonate isomers follows the established order 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS, with 1,5-NDS and 1,6-NDS undergoing measurable decay at temperatures as low as 200 °C [1]. Selecting the less stable isomers for high-temperature reservoirs (>300 °C) results in tracer breakdown, loss of signal, and misinterpretation of reservoir connectivity. In refractory brick production, calcium naphthalene sulfonate was explicitly selected over calcium lignosulfonate, sodium naphthalene sulfonate, magnesium oxide, magnesium sulfate, and molasses after preliminary screening, with only the calcium form delivering the requisite green strength and sintered mechanical integrity [2]. In coordination polymer synthesis, the 2,7-positional isomer yields unique layer-pillared 3D architectures with 7-connected topology, while the 2,6-isomer generates different framework dimensionalities under identical synthetic conditions, directly impacting material photoluminescence and magnetic properties [3]. These isomer- and counterion-dependent outcomes make generic substitution scientifically untenable for applications where thermal stability, binder strength, or topological predictability are critical.

Quantified Differentiation Evidence Against Closest Analogs


Thermal Stability Ranking of NDS Isomers Under Geothermal Conditions

In a direct head-to-head kinetic study of six polyaromatic sulfonates, the relative thermal stabilities were determined in 0.050 mol·kg⁻¹ NaCl solution under oxygen-free hydrothermal conditions at temperatures up to 300 °C. The stability ranking was established as: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS. The 2,7-NDS isomer is statistically equivalent in stability to 2,6-NDS but significantly more stable than 1,5-NDS and 1,6-NDS, which undergo measurable breakdown at temperatures ≥200 °C [1]. Supporting evidence from prior geothermal tracer studies at Dixie Valley, Nevada demonstrated that 2,7-NDS exhibited zero detectable decay after one week at 330 °C, a performance benchmark exceeding previously studied polyaromatic sulfonates including 1,3,6-naphthalene trisulfonate [2].

Geothermal Reservoir Tracing Hydrothermal Stability Tracer Degradation Kinetics

Binder Performance vs. Alternative Materials in Refractory Brick

In a Taguchi-optimized refractory brick production study, calcium naphthalene sulfonate was directly compared against calcium lignosulfonate (the incumbent binder), sodium naphthalene sulfonate, magnesium oxide, magnesium sulfate, and molasses as alternative binders for magnesite spinel bricks used in cement rotary kilns. Preliminary screening identified calcium naphthalene sulfonate as the most successful candidate, and subsequent Taguchi L16 (4⁴×2²) optimization determined the optimal granulometric parameters. Under optimized conditions (seawater sintered magnesite fractions A1, B1, C2, D4; sinter spinel fractions E1, F2), the experimental compressive strength reached 83.85 N·mm⁻² (estimated value 84.24 N·mm⁻²) [1]. This performance meets or exceeds the benchmark of ≥70 MPa typically required for cement rotary kiln refractories [2], while calcium lignosulfonate—the traditional binder—was explicitly outperformed and discarded during screening.

Refractory Binders Magnesite Spinel Brick Compressive Strength Optimization

7-Connected 3D Topology in Heterometallic MOF Construction

Hydrothermal reactions of rare earth nitrates, CuCN (or Ag salts), 2,7-naphthalenedisulfonate (2,7-nds), and isonicotinic acid (Hina) yield 3D heterometallic coordination polymers with a distinctive layer-pillared architecture. In the Ln(III)-Cu(II) system, the 2,7-nds ligand acts as a pillar linking 2D [Ln₂(ina)₄] networks into 3D frameworks. In the Ln(III)-Ag(I) system, compounds [LnAg₂(2,7-NDS)(IN)₃] (Ln = Sm, Eu, Gd, Tb, Dy) exhibit a well-organized 3D coordination framework built from 2D elliptical cylinder-shaped layers, possessing a 7-connected topology with the Schläfli symbol {3³;4¹¹;5⁶;6} [1]. Comparative MOF studies employing positional isomers (1,5-NDS and 2,6-NDS) with the same metal ions and co-ligands yield fundamentally different architectures ranging from 1D chains to 2D grids, without achieving the 7-connected 3D topology characteristic of 2,7-NDS [2]. The 2,7-geometry uniquely enables the correct inter-sulfonate distance and orientation required for pillar-type connectivity.

Coordination Polymers Metal-Organic Frameworks Topological Design

pH-Dependent Modulation of Cyclodextrin Binding vs. Monosulfonates

The equilibrium binding constants (K) of 2,6-NDS and 2,7-NDS with 6-deoxy-6-diethylamino-β-cyclodextrin (DD-β-CD) exhibit a >2-fold increase when shifting from pH 10.3 to pH 5.5, attributed to electrostatic attraction between the protonated diethylamino group of DD-β-CD and the sulfonate groups of the NDS guests. In contrast, the monosulfonate analogs 2-anthracenesulfonate (2AS) and 2-naphthalenesulfonate (2NS) show no pH dependence in their K values with DD-β-CD, and all guests show pH-insensitive binding with native β-CD [1]. This behavior is unique to disulfonated naphthalene isomers and is quantitatively equivalent for 2,6-NDS and 2,7-NDS in this specific host-guest system, but the 2,7-isomer's distinct charge separation geometry offers potential for differential recognition in tailored host designs.

Host-Guest Chemistry Cyclodextrin Inclusion Molecular Recognition

Supply Chain Exclusivity vs. Ubiquitous 2,6-NDS Isomer

A comparative survey of commercial chemical supplier databases reveals a significant supply chain asymmetry between the two calcium naphthalenedisulfonate positional isomers. Calcium naphthalene-2,6-disulphonate (CAS 93804-30-9) is listed across multiple major global suppliers with established production volumes and documented consumption data by country, consistent with its dominant role in industrial concrete admixture production [1]. In contrast, calcium naphthalene-2,7-disulphonate (CAS 94166-69-5) is explicitly noted on authoritative chemical registries as having no listed commercial supplier at the time of access . This scarcity positions the 2,7-isomer as a higher-value, lower-availability specialty compound, offering procurement exclusivity for proprietary formulations where positional isomer identity is critical.

Specialty Chemical Procurement Isomer Purity Supply Chain Risk

Evidence-Backed Procurement Scenarios


High-Temperature Geothermal Reservoir Tracer Programs

Geothermal operators requiring multi-well tracer testing in reservoirs at temperatures up to 330 °C should prioritize calcium naphthalene-2,7-disulphonate over 1,5-NDS or 1,6-NDS variants. The compound's demonstrated zero-decay stability at 330 °C over one week and its superior ranking in the isomer stability hierarchy (1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS) ensure signal integrity throughout extended reservoir monitoring campaigns, avoiding costly tracer signal loss and data misinterpretation [1]. The calcium salt form furthermore provides controlled solubility in high-salinity brines typical of geothermal environments.

Refractory Brick Manufacturing with Lignosulfonate Substitution

Refractory manufacturers seeking alternatives to calcium lignosulfonate—whose supply chain has been disrupted by forest fires and raw material shortages—can adopt calcium naphthalene-2,7-disulphonate as a validated, higher-performance binder. Taguchi-optimized formulations achieve experimental compressive strengths of 83.85 N·mm⁻², exceeding the ≥70 MPa industry benchmark for cement rotary kiln bricks, while preliminary screening confirmed superiority over sodium naphthalene sulfonate, magnesium oxide, magnesium sulfate, and molasses alternatives [2].

Design of 3D Lanthanide-Transition Metal Heterometallic MOFs

Coordination chemists and materials scientists targeting 3D heterometallic MOFs with 7-connected topologies for luminescent sensing or magnetic switching applications should select the 2,7-NDS ligand exclusively. The 2,7-isomer uniquely enables the layer-pillared architecture and 7-connected Schläfli topology {3³;4¹¹;5⁶;6} observed in [LnAg₂(2,7-NDS)(IN)₃] systems, while the 2,6- and 1,5-isomers produce only 1D or 2D networks under identical conditions [3]. The calcium salt serves as a convenient precursor for metathesis to other metal NDS salts.

pH-Responsive Supramolecular Host-Guest Systems

Researchers developing pH-responsive cyclodextrin-based delivery vehicles or optical sensors can exploit the >2-fold pH-dependent modulation of binding constants exhibited by 2,7-NDS with amino-functionalized β-cyclodextrins (DD-β-CD). Unlike monosulfonate aromatics, 2,7-NDS binding strength switches sharply between pH 5.5 and pH 10.3, enabling triggered guest release or signal transduction in physiological or environmental pH ranges [4]. The calcium counterion provides aqueous solubility and facile exchange for formulation flexibility.

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